4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Overview
Description
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is a complex organic compound that features both bromine and chlorine substituents on a benzoyl aniline structure
Scientific Research Applications
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” would depend on various factors, including its specific physical and chemical properties, the conditions under which it is handled, and the nature of any reactions it might undergo. It’s always important to refer to the relevant safety data sheets and other safety information when handling this or any other chemical compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in such processes .
Chemical Reactions Analysis
Types of Reactions
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorobenzoic acid: A simpler compound with similar substituents but lacking the anilino and oxobutanoic acid groups.
4-Bromo-2-fluorobenzoic acid: Another similar compound with a fluorine substituent instead of chlorine.
Uniqueness
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is unique due to its combination of bromine and chlorine substituents on a benzoyl aniline structure, along with the presence of an oxobutanoic acid group
Properties
IUPAC Name |
4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-11-3-6-14(20-15(21)7-8-16(22)23)13(9-11)17(24)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKFRDMFZDFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320161 | |
Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314047-06-8 | |
Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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